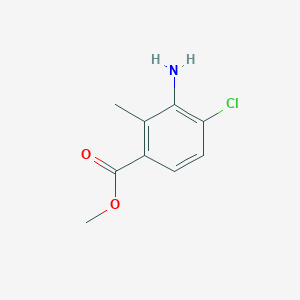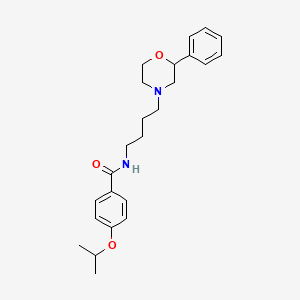
Benzoate de méthyle 3-amino-4-chloro-2-méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-chloro-2-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methyl ester group on the benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Methyl 3-amino-4-chloro-2-methylbenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: The compound is investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-chloro-2-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-4-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 3-amino-4-chloro-2-methylbenzoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-4-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chloro group with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chloro or amino groups.
Oxidation: Products include quinones or nitro compounds.
Reduction: Products include primary or secondary amines.
Mécanisme D'action
The mechanism of action of methyl 3-amino-4-chloro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the benzene ring can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-4-chlorobenzoate
- Methyl 3-amino-2-methylbenzoate
- Methyl 4-chloro-2-methylbenzoate
Uniqueness
Methyl 3-amino-4-chloro-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a chloro group on the benzene ring allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
methyl 3-amino-4-chloro-2-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLIJZQYYIKCEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)


![8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)


![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)

![2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)

